molecular formula C10H11N B3389186 8-Methylidene-5,6,7,8-tetrahydroquinoline CAS No. 91900-43-5

8-Methylidene-5,6,7,8-tetrahydroquinoline

Cat. No.: B3389186
CAS No.: 91900-43-5
M. Wt: 145.2 g/mol
InChI Key: LFHOFRHETFNXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylidene-5,6,7,8-tetrahydroquinoline is an organic compound with the molecular formula C10H11N. It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by the presence of a methylidene group at the 8th position of the tetrahydroquinoline ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylidene-5,6,7,8-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the electrocatalytic hydrogenation using a fluorine-modified cobalt catalyst. This process uses water as the hydrogen source and operates under ambient conditions, achieving high selectivity and yield . Another method involves the use of transition metal catalysts such as cobalt-molybdenum-sulfide at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation reactors with efficient catalysts to ensure high yield and purity. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Methylidene-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methylidene-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroquinoline
  • 8-Amino-5,6,7,8-tetrahydroquinoline
  • 5,6,7,8-Tetrahydroquinoline

Comparison: 8-Methylidene-5,6,7,8-tetrahydroquinoline is unique due to the presence of the methylidene group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylidene group enhances its ability to undergo substitution reactions and contributes to its antiproliferative properties .

Properties

IUPAC Name

8-methylidene-6,7-dihydro-5H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h3,6-7H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHOFRHETFNXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methylidene-5,6,7,8-tetrahydroquinoline
Reactant of Route 2
8-Methylidene-5,6,7,8-tetrahydroquinoline
Reactant of Route 3
8-Methylidene-5,6,7,8-tetrahydroquinoline
Reactant of Route 4
8-Methylidene-5,6,7,8-tetrahydroquinoline
Reactant of Route 5
8-Methylidene-5,6,7,8-tetrahydroquinoline
Reactant of Route 6
8-Methylidene-5,6,7,8-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.